molecular formula C20H28O5 B1633219 Deoxyphorbol CAS No. 37415-57-9

Deoxyphorbol

Cat. No.: B1633219
CAS No.: 37415-57-9
M. Wt: 348.4 g/mol
InChI Key: RTJAYUGZUOLFMY-YLKPGCRESA-N
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Description

Deoxyphorbol is a diterpene compound derived from the Euphorbia genus of plants. It is known for its ability to regulate the protein kinase C family, which plays a crucial role in various cellular processes, including cell proliferation and differentiation . This compound and its derivatives have been extensively studied for their biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Deoxyphorbol, also known as 4-Deoxy-4|A-phorbol, primarily targets the Protein Kinase C (PKC) family . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

This compound interacts with its targets, the PKC family, by facilitating their activation . This activation leads to the release of several growth factors, which in turn promote neurogenesis . The compound has also been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α) via the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

This compound affects multiple biochemical pathways. It facilitates the release of transforming growth factor alpha (TGFα) and, to a lesser extent, neuregulin . These factors promote the proliferation of neural progenitor cells (NPCs) or neuroblast differentiation into neurons . Additionally, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell cycle progression and survival .

Result of Action

The activation of PKC by this compound leads to the promotion of neurogenesis, affecting neuroblast differentiation and neuronal maturation . It also inhibits the expression of VEGF and HIF-1α, which are key mediators of angiogenesis and cellular response to hypoxia, respectively .

Biochemical Analysis

Biochemical Properties

Deoxyphorbol plays a crucial role in biochemical reactions, particularly in the activation of protein kinase C (PKC) . PKC is a family of protein kinases that play pivotal roles in signal transduction pathways affecting a broad range of cellular functions . This compound interacts with PKC, inducing its translocation and activation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been reported to promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation . This effect is particularly significant as it suggests a potential therapeutic role for this compound in neuropsychiatric and neurological disorders associated with neuronal loss .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with PKC. This compound binds to and activates PKC, leading to its translocation and subsequent activation . This process is facilitated by the completion of a hydrophobic surface on the face of the C1 domain of PKC, driving its association with the membrane and enzymatic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce neural progenitor cell proliferation both in vitro and in vivo

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of phorbol esters, the class of compounds to which this compound belongs, can vary with different dosages

Metabolic Pathways

This compound is involved in the activation of the PKC pathway . This pathway plays a crucial role in various cellular processes, including cell growth and differentiation . The specific metabolic pathways involving this compound and its interactions with enzymes or cofactors within these pathways warrant further exploration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to its lipophilicity . The lipophilicity of phorbol esters, including this compound, contributes to their differential localization and thereby potentially to their different biological activities .

Subcellular Localization

This compound, like other phorbol esters, is known to translocate in response to physiological stimuli as well as to exogenous ligands . This translocation often involves movement to the plasma membrane and subsequent nuclear membrane translocation

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyphorbol can be synthesized through various chemical routes. One common method involves the isolation of this compound esters from the latex of Euphorbia resinifera Berg. The isolation process includes targeted and non-targeted identification using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry . Additionally, the synthesis of this compound derivatives involves the use of specific reagents and conditions to achieve the desired substitution patterns and attached acyl moieties .

Industrial Production Methods: Industrial production of this compound and its derivatives typically involves large-scale extraction from plant sources, followed by purification and structural elucidation. The process may include column chromatography and crystallization to obtain pure compounds .

Chemical Reactions Analysis

Types of Reactions: Deoxyphorbol undergoes various chemical reactions, including esterification, oxidation, and substitution. For example, the hydroxy groups at positions 13 and 20 can be converted to their respective esters, such as acetate and 2-methylbutanoate .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic anhydride, butanoic acid, and other acylating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include various esters and derivatives, such as 12-deoxyphorbol 20-acetate 13-(2-methylbutanoate) and 12-deoxyphorbol 13,20-diester .

Comparison with Similar Compounds

Deoxyphorbol is structurally similar to other diterpenes such as phorbol and prostratin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

This compound’s unique substitution patterns and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJAYUGZUOLFMY-YLKPGCRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of deoxyphorbols?

A1: Deoxyphorbols primarily target protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. [, , , , , , , , ]

Q2: Does the binding affinity of deoxyphorbols for PKC correlate with their biological activity?

A2: While generally, higher binding affinity correlates with increased potency, the relationship is not always straightforward. For instance, 12-deoxyphorbol 13-phenylacetate (dPP) binds PKC with higher affinity than prostratin but shows weaker inhibition of tumor promotion in mouse skin models. [, ]

Q3: Are there PKC-independent effects of deoxyphorbols?

A3: Yes, research suggests that some deoxyphorbols, such as prostratin, might induce biological effects independent of PKC activation. Further research is needed to fully elucidate these PKC-independent mechanisms. []

Q4: What is the basic chemical structure of deoxyphorbols?

A4: Deoxyphorbols share a tigliane skeleton, a tetracyclic diterpene framework. They lack a hydroxyl group at the 12th carbon position, differentiating them from phorbol esters. [, , ]

Q5: How do researchers determine the structure of novel deoxyphorbol esters?

A5: Spectroscopic techniques are crucial for structural elucidation. These include UV, IR, 1D and 2D NMR (including HSQC, HMQC, HMBC, COSY, TOCSY, HOHAHA, HOESY, ROESY, NOESY, and SECSY), and mass spectrometry. [, ]

Q6: Do variations in the ester side chains of deoxyphorbols affect their biological activity?

A6: Yes, the length and nature of the ester side chains significantly impact this compound activity. For instance, longer chains often correspond to increased irritant activity and tumor-promoting potential. [, ]

Q7: How does the presence or absence of a hydroxyl group at C-20 influence the biological activity of deoxyphorbols?

A7: A free hydroxyl group at C-20 is crucial for certain activities, like platelet aggregation. This compound diesters with an acetyl group at C-20, like DOPPA, do not aggregate platelets. [, ]

Q8: What is the significance of the C-4 hydroxyl group in phorbol esters and deoxyphorbols?

A8: While not essential for activity, the C-4 hydroxyl group in phorbol esters generally contributes to higher potency compared to their 4-deoxy counterparts. []

Q9: Do modifications at the C-12 position of deoxyphorbols influence their interaction with PKC?

A9: Yes, the presence and nature of substituents at C-12 can significantly impact PKC binding affinity and isoform selectivity, influencing downstream biological effects. [, , ]

Q10: Can the structure of deoxyphorbols be modified to enhance their beneficial effects while minimizing unwanted side effects?

A10: Yes, research suggests that structural modifications can modulate this compound activity. For example, introducing a homovanillyl group at C-20 can create capsaicin analogs with unique activity profiles. []

Q11: What factors can affect the stability of deoxyphorbols?

A11: this compound stability can be affected by factors like pH, temperature, light exposure, and the presence of enzymes like lipases. [, , ]

Q12: Are there strategies to improve the stability of deoxyphorbols in formulations?

A12: Research focuses on developing stable formulations using strategies like encapsulation, complexation, and the addition of antioxidants and enzyme inhibitors to prevent degradation. [, ]

Q13: What are some in vitro models used to study the biological activity of deoxyphorbols?

A13: Researchers utilize various cell lines, including human lymphocyte cultures, chick embryo fibroblasts, and HL-60 cells, to assess the effects of deoxyphorbols on cell proliferation, differentiation, and other cellular processes. [, , , , ]

Q14: What in vivo models are used to investigate the effects of deoxyphorbols?

A14: Mouse models, particularly the mouse ear edema assay and two-stage skin carcinogenesis models, are frequently employed to study the inflammatory and tumor-promoting potential of deoxyphorbols. [, , , ]

Q15: Are there any clinical trials investigating the therapeutic potential of deoxyphorbols?

A15: While preclinical studies show promise, clinical trials investigating the therapeutic applications of deoxyphorbols, such as prostratin for HIV latency reactivation, are ongoing. []

Q16: What are the known toxic effects of some deoxyphorbols?

A16: Certain deoxyphorbols, particularly those with longer ester side chains, exhibit significant irritant activity, causing inflammation and erythema upon skin contact. [, , , ]

Q17: Do all deoxyphorbols exhibit tumor-promoting activity?

A17: No, while some deoxyphorbols, like certain phorbol esters, demonstrate tumor-promoting activity, others, like prostratin and dPP, exhibit anti-tumor properties in specific experimental settings. [, , ]

Q18: What safety concerns need to be addressed before considering deoxyphorbols for therapeutic applications?

A18: Thorough toxicological studies are crucial to determine the safety profile of each specific this compound derivative, considering potential acute and chronic toxicity, carcinogenicity, and other adverse effects. [, ]

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